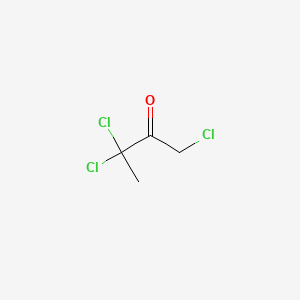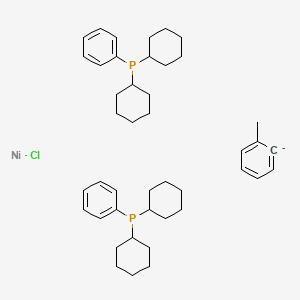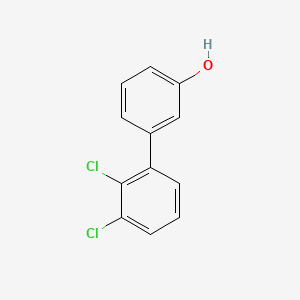
3-(2,3-Dichlorophenyl)phenol, 95%
Descripción general
Descripción
3-(2,3-Dichlorophenyl)phenol, 95% (3-DCPP) is a phenolic compound with a wide range of applications in the scientific and industrial fields. It is a colorless crystalline solid that is soluble in organic solvents and is used in a variety of applications, from the synthesis of pharmaceuticals to the manufacture of polymers and adhesives. 3-DCPP has an interesting biochemical and physiological effect on the human body and can be used for a variety of scientific and medical research applications.
Aplicaciones Científicas De Investigación
3-(2,3-Dichlorophenyl)phenol, 95% has a wide range of applications in scientific and medical research. It has been used in the synthesis of pharmaceuticals, polymers, and adhesives. It has also been used in the development of new drug delivery systems and in the study of the effects of environmental pollutants on human health. Additionally, 3-(2,3-Dichlorophenyl)phenol, 95% has been used to study the effects of oxidative stress and to investigate the role of oxidative stress in aging.
Mecanismo De Acción
3-(2,3-Dichlorophenyl)phenol, 95% has a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. It has been shown to inhibit the activity of several enzymes involved in oxidative stress, including superoxide dismutase, catalase, and glutathione peroxidase. Additionally, 3-(2,3-Dichlorophenyl)phenol, 95% has been shown to reduce the production of reactive oxygen species and to increase the production of antioxidant enzymes.
Biochemical and Physiological Effects
3-(2,3-Dichlorophenyl)phenol, 95% has a wide range of biochemical and physiological effects on the human body. It has been shown to reduce inflammation and oxidative stress, as well as to increase the production of antioxidant enzymes. Additionally, 3-(2,3-Dichlorophenyl)phenol, 95% has been shown to reduce the production of reactive oxygen species, which can lead to DNA damage and cell death. Furthermore, 3-(2,3-Dichlorophenyl)phenol, 95% has been shown to reduce the production of pro-inflammatory cytokines, which can lead to inflammation and tissue damage.
Advantages and Limitations for Laboratory Experiments
3-(2,3-Dichlorophenyl)phenol, 95% has several advantages and limitations for laboratory experiments. One advantage is that it is a relatively stable compound, making it suitable for use in laboratory experiments. Additionally, 3-(2,3-Dichlorophenyl)phenol, 95% is relatively inexpensive, making it a cost-effective option for research. However, 3-(2,3-Dichlorophenyl)phenol, 95% is a relatively toxic compound and should be handled with care in the laboratory. Additionally, it is not as soluble in water as other compounds, making it difficult to dissolve in aqueous solutions.
Direcciones Futuras
In the future, 3-(2,3-Dichlorophenyl)phenol, 95% could be used to develop new drug delivery systems and to study the effects of environmental pollutants on human health. Additionally, it could be used to investigate the role of oxidative stress in aging and to develop new treatments for age-related diseases. Furthermore, 3-(2,3-Dichlorophenyl)phenol, 95% could be used to study the effects of inflammation on the body and to develop new treatments for inflammatory diseases. Finally, 3-(2,3-Dichlorophenyl)phenol, 95% could be used to develop new polymers and adhesives for industrial applications.
Métodos De Síntesis
3-(2,3-Dichlorophenyl)phenol, 95% can be synthesized from the reaction of 2,3-dichlorophenol and phenol in the presence of an alkaline catalyst. The reaction is carried out at a temperature of 200-250°C in an inert atmosphere. The reaction is exothermic and is complete within 1-2 hours. The product is then purified by recrystallization and the purity of the product can be determined by HPLC or GC analysis.
Propiedades
IUPAC Name |
3-(2,3-dichlorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-11-6-2-5-10(12(11)14)8-3-1-4-9(15)7-8/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEDUAHNCQMYPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164356 | |
| Record name | (1,1'-Biphenyl)-3-ol, 2',3'-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dichlorophenyl)phenol | |
CAS RN |
14962-33-5 | |
| Record name | (1,1'-Biphenyl)-3-ol, 2',3'-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014962335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-3-ol, 2',3'-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![t-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B6354443.png)


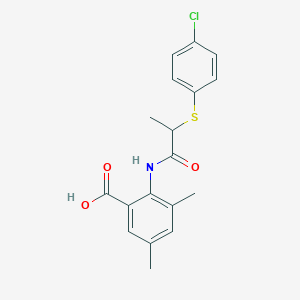
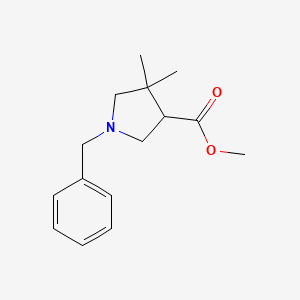
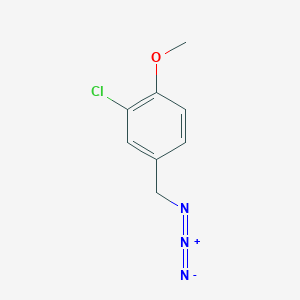

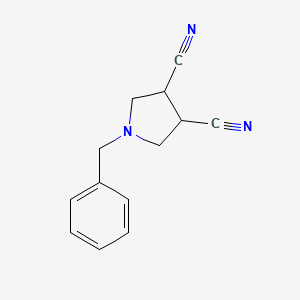
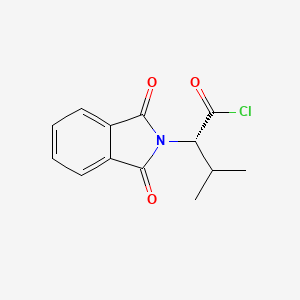
![1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6354526.png)
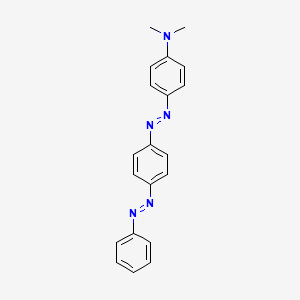
![N-{[2-(1H-Pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-isoleucine](/img/structure/B6354533.png)
